molecular formula C29H37NO5 B3031449 (1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione CAS No. 36084-18-1

(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

Cat. No.: B3031449
CAS No.: 36084-18-1
M. Wt: 479.6 g/mol
InChI Key: CXWYFIYZAZBQGQ-QJMMVEIUSA-N
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Description

The compound (1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[128001,19015,17]docosa-4,12-diene-3,22-dione is a complex organic molecule with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The hydroxyl, benzyl, and methyl groups are introduced through selective substitution reactions. Common reagents used in these steps include benzyl bromide for benzylation and methyl iodide for methylation.

    Final purification: The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the tetracyclic core can be reduced to single bonds using hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bonds results in a fully saturated tetracyclic compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and benzyl groups play a crucial role in binding to enzymes or receptors, while the tetracyclic core provides structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
  • This compound

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its tetracyclic structure. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-21(31)15-16-24(32)34-29-22(14-8-10-18)26-28(3,35-26)19(2)25(29)23(30-27(29)33)17-20-11-5-4-6-12-20/h4-6,8,11-12,14-16,18-19,21-23,25-26,31H,7,9-10,13,17H2,1-3H3,(H,30,33)/b14-8+,16-15+/t18-,19+,21-,22+,23+,25+,26+,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYFIYZAZBQGQ-QJMMVEIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317361
Record name Cytochalasin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36084-18-1
Record name Cytochalasin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36084-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036084181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytochalasin F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYTOCHALASIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O75KLH41XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 2
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 3
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 4
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 5
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Reactant of Route 6
(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
Customer
Q & A

Q1: What is the mechanism of action of Cytochalasin F, and what are its downstream effects?

A1: Cytochalasin F inhibits the polymerization of actin filaments by binding to the barbed end of actin monomers. [, ] This disruption of actin filament dynamics leads to various cellular effects, including inhibition of cell movement, cytokinesis, and phagocytosis. [, ] For instance, in Phytophthora species, Cytochalasin F exhibits fungitoxic activity by interfering with hyphal growth, a process heavily reliant on actin polymerization. [] Further research suggests that Cytochalasin F might also act as a photosynthesis inhibitor, hinting at its potential role in plant-symbiont interactions. []

Q2: What is the structural characterization of Cytochalasin F?

A2: Cytochalasin F possesses a complex structure with a macrocyclic ring system.

  • Molecular Formula: C28H37NO5 []
  • Molecular Weight: 467.6 g/mol []

Q3: How does the structure of Cytochalasin F relate to its activity?

A3: Structural modifications within the Cytochalasin family significantly influence their biological activity. [] For instance, the presence of a hydroxyl group at the C-20 position and the conformational flexibility of the macrocyclic ring appear crucial for the fungitoxic activity of Cytochalasin F against Phytophthora cactorum. [] In contrast, the hydroxyl group at C-7 seems less critical, as its acetylation in 7-O-acetylcytochalasin B does not abolish activity. [] Notably, Deoxaphomin, a natural analogue with a smaller, carbocyclic macrocycle, exhibits slightly increased activity compared to Cytochalasin F. [] These findings highlight the importance of specific structural features in dictating the biological activity of Cytochalasin F and its analogues.

Q4: Are there any known sources of Cytochalasin F besides Helminthosporium dematioideum?

A4: While Cytochalasin F was initially isolated as a minor metabolite from the fungus Helminthosporium dematioideum, [] subsequent research identified its presence in other fungal species. One notable example is Geniculosporium sp.1, an endophytic fungus found in Teucrium scorodonia. [] This discovery highlights the possibility of finding Cytochalasin F in other, yet unexplored, fungal sources.

Q5: What analytical methods are typically employed to characterize and quantify Cytochalasin F?

A5: The structural elucidation and characterization of Cytochalasin F primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] These techniques provide detailed information about the compound's structure, including its molecular weight, connectivity of atoms, and the presence of specific functional groups. Additionally, researchers often employ bioassays, such as those measuring the inhibition of actin polymerization or the fungitoxic activity against specific organisms, to evaluate the biological activity of Cytochalasin F. [, ] These methods, when used in conjunction, provide a comprehensive understanding of both the structural and functional characteristics of Cytochalasin F.

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